molecular formula C19H19N5O5 B2686008 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide CAS No. 1005304-74-4

4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide

Cat. No.: B2686008
CAS No.: 1005304-74-4
M. Wt: 397.391
InChI Key: BKXOCVZVDXICSM-UHFFFAOYSA-N
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Description

4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide is a compound that has garnered attention due to its unique chemical structure and potential applications in various scientific fields. Its complex structure suggests a multifaceted role in biochemical interactions and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide typically involves a multi-step process that includes:

  • Formation of the pyrido[2,3-d]pyrimidine core: : This is achieved through a cyclization reaction involving appropriate precursors.

  • Ethoxylation and methylation: : To introduce the ethoxy and methyl groups at specified positions.

  • Acetamidation: : To attach the acetamido group.

  • Coupling with benzamide: : The final step involves coupling the intermediate with benzamide under specific conditions.

Industrial Production Methods

In an industrial setting, large-scale synthesis may involve:

  • Batch or continuous flow reactors: : To maintain optimal reaction conditions and ensure efficient production.

  • Catalysts and solvents: : To enhance the reaction rates and yields.

  • Purification processes: : Such as crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide undergoes various chemical reactions, including:

  • Reduction: : Could yield reduced forms with different chemical properties.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can occur, leading to various functionalized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.

  • Reducing agents: : Like sodium borohydride or lithium aluminum hydride.

  • Substitution reagents: : Such as halogens or alkylating agents.

Major Products Formed

The major products from these reactions vary but can include:

  • Oxidized derivatives: : With potentially altered biological activities.

  • Reduced derivatives: : That may exhibit different solubility or reactivity profiles.

  • Functionalized derivatives: : Providing a basis for further modification and application.

Scientific Research Applications

4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.

  • Medicine: : Explored for its therapeutic potential in treating various diseases due to its unique structure.

  • Industry: : Utilized in developing advanced materials and as a precursor for specialized chemicals.

Mechanism of Action

The mechanism by which 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide exerts its effects involves:

  • Molecular Targets: : Specific binding to proteins or enzymes, modulating their activity.

  • Pathways Involved: : Interference or enhancement of biochemical pathways, potentially leading to desired therapeutic outcomes.

Comparison with Similar Compounds

4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide can be compared to other pyrido[2,3-d]pyrimidine derivatives, such as:

  • 4-(2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzamide: : Similar structure with methoxy substitution.

  • 4-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzaldehyde: : Similar structure with an aldehyde group.

This compound's uniqueness lies in its specific ethoxy and acetamido substitutions, which confer distinct chemical and biological properties that are being actively explored in various fields of research.

Properties

IUPAC Name

4-[[2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5/c1-3-29-13-8-9-21-17-15(13)18(27)24(19(28)23(17)2)10-14(25)22-12-6-4-11(5-7-12)16(20)26/h4-9H,3,10H2,1-2H3,(H2,20,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXOCVZVDXICSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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